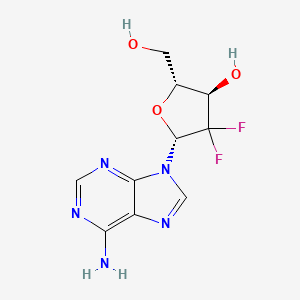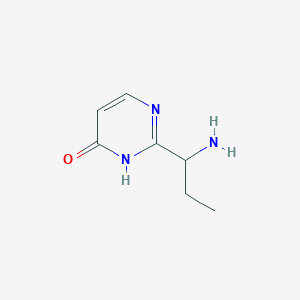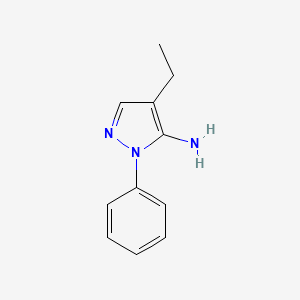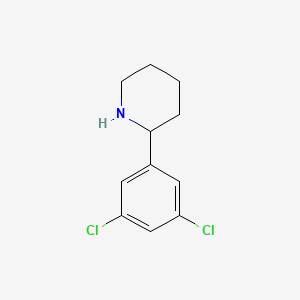![molecular formula C14H25NO5S B13082750 Tert-butyl 4-(hydroxymethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide](/img/structure/B13082750.png)
Tert-butyl 4-(hydroxymethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(hydroxymethyl)-1-thia-8-azaspiro[45]decane-8-carboxylate 1,1-dioxide is a complex organic compound with a unique spiro structure
Vorbereitungsmethoden
The synthesis of tert-butyl 4-(hydroxymethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide involves multiple steps. One common synthetic route starts with the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . The reaction conditions typically involve the use of solvents like methylene chloride and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Tert-butyl 4-(hydroxymethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In medicinal chemistry, it is studied for its potential as a drug candidate due to its unique structure and biological activity. In organic synthesis, it serves as a building block for the synthesis of more complex molecules. Additionally, it has applications in the development of new materials and catalysts .
Wirkmechanismus
The mechanism of action of tert-butyl 4-(hydroxymethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 4-(hydroxymethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide can be compared with other similar compounds, such as tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate and tert-butyl 1-oxa-4,8-diazaspiro[4.5]decane-8-carboxylate . These compounds share similar spiro structures but differ in their functional groups and chemical properties.
Eigenschaften
Molekularformel |
C14H25NO5S |
|---|---|
Molekulargewicht |
319.42 g/mol |
IUPAC-Name |
tert-butyl 4-(hydroxymethyl)-1,1-dioxo-1λ6-thia-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C14H25NO5S/c1-13(2,3)20-12(17)15-7-5-14(6-8-15)11(10-16)4-9-21(14,18)19/h11,16H,4-10H2,1-3H3 |
InChI-Schlüssel |
VGQHCCLCCOUQLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(CCS2(=O)=O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Bromo-1-[(1,3-thiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13082676.png)






![{3-[(3-amino-1H-pyrazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B13082722.png)
![4-bromo-N-[(5-methylfuran-2-yl)methyl]aniline](/img/structure/B13082737.png)
![5-Bromo-3-methylthieno[3,2-d]isoxazole](/img/structure/B13082739.png)

![3-[5-(Methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine](/img/structure/B13082758.png)
